6-Bromo-4-methoxybenzo[d]isoxazole
Description
Significance of Benzo[d]isoxazole Scaffolds in Advanced Chemical Research
The benzo[d]isoxazole scaffold, an aromatic heterocyclic compound, is considered a "privileged structure" in medicinal chemistry. google.combldpharm.com This designation is attributed to its ability to bind to a variety of biological targets with high affinity, making it a versatile backbone for the development of new therapeutic agents. bldpharm.com The fusion of a benzene (B151609) ring to an isoxazole (B147169) ring creates a unique electronic and structural environment, which is key to its biological activity. nih.gov The adaptability of this scaffold allows for the synthesis of diverse derivatives with a wide range of pharmacological properties. google.combldpharm.com
Overview of Benzo[d]isoxazole Derivatives in Contemporary Scientific Disciplines
The versatility of the benzo[d]isoxazole core has led to its incorporation into a multitude of compounds across various scientific disciplines. In the pharmaceutical arena, derivatives of benzo[d]isoxazole have been successfully developed into drugs for treating a range of conditions. Notable examples include antipsychotics like risperidone (B510) and paliperidone, as well as the anticonvulsant zonisamide. rsc.org The applications of these derivatives extend to anti-inflammatory, antimicrobial, anticancer, and analgesic agents. google.comsigmaaldrich.com Beyond medicine, benzo[d]isoxazole derivatives are also being explored for their potential in materials science. nih.gov
Specific Research Focus on 6-Bromo-4-methoxybenzo[d]isoxazole and its Analogues
The compound this compound is a specific derivative that has garnered attention primarily as a crucial intermediate in the synthesis of more complex molecules with significant therapeutic potential. google.comgoogle.com Its chemical structure is characterized by a bromine atom at the 6th position and a methoxy (B1213986) group at the 4th position of the benzo[d]isoxazole core.
| Property | Value |
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| PubChem CID | 118988884 |
| Chemical properties of this compound. [Source: chemsrc.com] |
A key area of research involving an analogue of this compound is in the development of novel treatments for abnormal cell growth, such as cancer. google.com For instance, the derivative N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide serves as a pivotal building block. google.comgoogle.com This intermediate is utilized in further chemical reactions, such as Suzuki coupling, to synthesize a new class of benzisoxazole sulfonamide derivatives. google.comgoogleapis.com These resulting compounds have been investigated as potent and selective Lysine Acetyltransferase (KAT) inhibitors, which are promising targets for cancer therapy. googleapis.com
The strategic placement of the bromo and methoxy groups on the benzo[d]isoxazole ring in this compound allows for regioselective modifications, making it a valuable tool for medicinal chemists in the creation of targeted and effective therapeutic agents. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-2-5(9)3-8-6(7)4-10-12-8/h2-4H,1H3 |
InChI Key |
GDWZMOHRWWTXNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=NO2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 4 Methoxybenzo D Isoxazole and Its Derivatives
Established Synthetic Pathways to the Benzo[d]isoxazole Core Structure
The construction of the fused benzo[d]isoxazole ring system can be achieved through several reliable synthetic strategies. These methods typically involve the formation of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring.
A foundational and widely employed method for synthesizing the benzo[d]isoxazole core is the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632) or its derivatives. chim.itrsc.org This approach typically involves the reaction of an o-hydroxyaryl ketone with hydroxylamine hydrochloride. chim.it The initial step is the formation of an oxime, which then undergoes an intramolecular cyclization via dehydration to form the stable benzo[d]isoxazole ring.
The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the oxime. Subsequent intramolecular nucleophilic attack by the phenoxide ion onto the oxime's nitrogen atom, or an equivalent cyclization pathway, followed by elimination of water, yields the final bicyclic heteroaromatic system. chim.it The versatility of this method lies in the accessibility of various substituted o-hydroxyaryl ketones, which allows for the synthesis of a wide range of benzo[d]isoxazole derivatives. For instance, starting from a bromo- and alkoxy-substituted resorcinol (B1680541), one can prepare a key intermediate like 2-Hydroxy-4-n-propoxy-5-bromoacetophenone oxime, which is primed for cyclization to the corresponding benzo[d]isoxazole. researchgate.net
| Starting Material Example | Reagent | Product | Reference |
| o-Hydroxyaryl Ketone | Hydroxylamine Hydrochloride | Benzo[d]isoxazole | chim.it |
| β-Enamino Diketone | Hydroxylamine Hydrochloride | Polyfunctionalized Isoxazole | nih.gov |
| 2-Hydroxy-4-n-propoxy-5-bromoacetophenone | Hydroxylamine | 2-Hydroxy-4-n-propoxy-5-bromoacetophenone oxime | researchgate.net |
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the efficient construction of heterocyclic rings. For isoxazoles, these methods often involve a [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.org While less common for the direct synthesis of the benzo[d]isoxazole core from simple precursors, transition metals can play a crucial role in forming the necessary precursors or in catalyzing the final ring-closing step.
For example, copper-catalyzed cycloaddition reactions are well-established for creating isoxazole rings. nih.gov Ruthenium-promoted cycloaddition of alkynes and hydroxyimidoyl chlorides under mechanochemical conditions has also been reported for isoxazole formation. researchgate.net These catalytic cycles offer advantages in terms of mild reaction conditions and functional group tolerance, making them attractive for complex molecule synthesis.
Oxidative cyclization provides an alternative route to the isoxazole ring. These methods typically involve the oxidation of an unsaturated oxime. Various oxidizing agents can be employed, including hypervalent iodine compounds, manganese dioxide, or copper chloride. For instance, the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes can be efficiently catalyzed by hypervalent iodine(III) species to yield fused isoxazole derivatives. Current time information in Bangalore, IN. The mechanism often proceeds through the in situ generation of a nitrile oxide intermediate from the aldoxime, which then undergoes an intramolecular cycloaddition. Current time information in Bangalore, IN.
Another approach involves the oxidation of β,γ-unsaturated oximes, which can lead to the formation of an isoxazoline (B3343090) ring that can be subsequently aromatized to the isoxazole. researchgate.net These oxidative methods are valuable for their ability to form the N-O bond of the isoxazole ring under specific conditions.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgscispace.com Several MCRs have been developed for the synthesis of highly substituted isoxazoles. scispace.com A notable example involves the one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, which can be catalyzed by an organocatalyst to produce isoxazol-5(4H)-ones. scispace.com
For benzo[d]isoxazole derivatives, MCRs can offer a streamlined route. For example, a three-component reaction between (Z)-chlorooximes, isocyanides, and electron-deficient phenols can produce aryloxyimino amides, which are valuable intermediates for the synthesis of benzo[d]isoxazole-3-carboxamides. researchgate.net This approach dramatically shortens the synthetic sequence compared to traditional methods. researchgate.net
Targeted Synthesis of Halogenated and Alkoxylated Benzo[d]isoxazoles
The synthesis of specifically substituted derivatives like 6-Bromo-4-methoxybenzo[d]isoxazole requires careful regiochemical control, either by building the ring from appropriately substituted precursors or by selective functionalization of the pre-formed benzo[d]isoxazole core.
The introduction of a bromine atom at a specific position on the benzo[d]isoxazole ring is a critical step in the synthesis of the target compound. This can be accomplished through two primary strategies:
Bromination of a Precursor: A common and often more controlled method is to introduce the bromine atom onto the phenolic precursor before the isoxazole ring is formed. For example, the bromination of a resorcinol derivative, which contains a hydroxyl group and a methoxy (B1213986) group, can be directed by these activating groups. The synthesis of 2-Hydroxy-4-n-propoxy-5-bromoacetophenone oxime from a resorcinol derivative illustrates this principle, where bromination occurs at the position para to the hydroxyl group and ortho to the propoxy group. researchgate.net A similar strategy starting with a 3-methoxyphenol (B1666288) derivative would be expected to yield a 5-bromo-2-hydroxy-4-methoxy-substituted ketone, which upon cyclization would give the desired this compound.
Direct Bromination of the Heterocycle: Alternatively, direct electrophilic bromination of the 4-methoxybenzo[d]isoxazole (B15058450) core can be performed. The methoxy group at the 4-position is an activating, ortho-, para-directing group. Therefore, bromination would be expected to occur at the 5- or 7-positions. To achieve substitution at the 6-position, a different directing group or a multi-step process might be necessary. However, if starting with a pre-formed 4-hydroxybenzo[d]isoxazole, the powerful ortho-, para-directing effect of the hydroxyl group would favor bromination at the 5- and 7-positions. The use of specific brominating agents like N-bromosuccinimide (NBS) in acetonitrile (B52724) is a common method for the regioselective bromination of activated aromatic compounds. acs.org The stereoselective synthesis of 4-bromo-spiro-isoxazolines through the bromination of isoxazoles containing a pendant alcohol highlights the possibility of intramolecular participation influencing the reaction's outcome. nih.gov
| Bromination Strategy | Substrate Example | Reagent | Product Position | Reference |
| Precursor Bromination | Resorcinol Derivative | Bromine | 5-position on phenol (B47542) ring | researchgate.net |
| Direct Bromination | Activated Arenes | N-Bromosuccinimide (NBS) | Regioselective | acs.org |
| Intramolecular Cyclization | Isoxazole with pendant alcohol | Pyridinium tribromide | 4-position on isoxazoline ring | nih.gov |
| Decarboxylative Bromination | 4-Isoxazole carboxylic acids | N-Bromosuccinimide (NBS) | 4-position on isoxazole ring | researchgate.net |
Methodologies for Site-Specific Methoxy Group Incorporation
The strategic placement of a methoxy group on the benzo[d]isoxazole core is critical for modulating the electronic properties and biological activity of the resulting compounds. The synthesis of methoxy-substituted benzo[d]isoxazoles often begins with appropriately substituted phenols or anilines. For instance, the synthesis of 4-methoxybenzo[d]thiazol-6-ol initiates from 6-(benzyloxy)-2-bromo-4-methoxybenzo[d]thiazole, where the methoxy group is already in place on the starting material. sci-hub.se Subsequent removal of the benzyl (B1604629) protecting group yields the desired phenol. sci-hub.se This highlights a common strategy where the methoxy group is carried through the synthetic sequence from a commercially available or readily prepared precursor.
Another approach involves the direct introduction of a methoxy group. While specific examples for the 4-position of 6-bromobenzo[d]isoxazole are not detailed in the provided results, general methods for methoxylation of aromatic rings are well-established. These can include nucleophilic aromatic substitution reactions on activated aromatic rings or metal-catalyzed cross-coupling reactions. The choice of method would depend on the specific substrate and the desired regioselectivity.
Synthesis of this compound as a Key Intermediate
The synthesis of the title compound, this compound, is a critical step for the development of more complex derivatives. A common route to the benzo[d]isoxazole ring system involves the cyclization of a suitably substituted precursor. For instance, the reaction of 3-Fluoro-5-methoxy-[1,1'-biphenyl]-4-carbonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide leads to the formation of a benzo[d]isoxazole derivative. google.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from a precursor such as 4-bromo-2-fluoro-6-methoxybenzonitrile. google.com This nitrile would undergo a cyclization reaction with a source of hydroxylamine to form the isoxazole ring.
The following table outlines a plausible synthetic sequence for obtaining this compound, based on analogous reactions.
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | 4-bromo-2-fluoro-6-methoxybenzonitrile | Hydroxylamine hydrochloride | Base (e.g., Potassium tert-butoxide), DMF, Heat | 6-Bromo-4-methoxybenzo[d]isoxazol-3-amine |
| 2 | 6-Bromo-4-methoxybenzo[d]isoxazol-3-amine | Sodium nitrite, acid | Diazotization, followed by Sandmeyer-type reaction | This compound |
Advanced Derivatization Strategies for this compound
With this compound in hand, a variety of derivatization strategies can be employed to explore the chemical space around this scaffold and develop new compounds with potential biological activities.
Functionalization at the Isoxazole Ring Positions
The isoxazole ring of this compound offers several positions for functionalization. The 3-position is particularly reactive and can be a site for introducing various substituents. For example, lithiation of an N-protected this compound at the 3-position followed by reaction with an electrophile, such as an aldehyde, can introduce a new carbon-carbon bond. google.com
Isoxazoles can also undergo cycloaddition reactions. nanobioletters.com While specific examples with this compound are not provided, the general reactivity of isoxazoles suggests that this could be a viable strategy for constructing more complex fused ring systems. The stability of the isoxazole ring can be influenced by the substituents present; electron-donating groups like the methoxy group tend to increase the ring's resistance to opening.
Modifications and Substitutions on the Benzo Ring System
The bromine atom at the 6-position of this compound is a versatile handle for a wide range of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be used to introduce new aryl, heteroaryl, or amino substituents at this position. google.com For instance, a Suzuki coupling reaction between N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide and (1-methyl-1H-pyrazol-4-yl)boronic acid in the presence of a palladium catalyst and a base affords the corresponding 6-(1-methyl-1H-pyrazol-4-yl) derivative. google.com
The methoxy group at the 4-position can also be a site for modification. Demethylation can provide a phenol, which can then be further functionalized. semanticscholar.org
Preparation of Sulfonamide Derivatives
A significant area of development for benzo[d]isoxazole derivatives has been the synthesis of sulfonamides. frontiersrj.combiolmolchem.com These are typically prepared by reacting a 3-aminobenzo[d]isoxazole with a sulfonyl chloride in the presence of a base. frontiersrj.com In the context of this compound, this would involve the initial synthesis of 6-Bromo-4-methoxybenzo[d]isoxazol-3-amine. This amine can then be reacted with various sulfonyl chlorides to generate a library of sulfonamide derivatives. google.com For example, the reaction of 6-bromo-4-methoxybenzo[d]isoxazol-3-amine with 2,6-dimethoxybenzenesulfonyl chloride would yield N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide. google.com
The following table illustrates the synthesis of a representative sulfonamide derivative.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 6-Bromo-4-methoxybenzo[d]isoxazol-3-amine | 2,6-Dimethoxybenzenesulfonyl chloride | Pyridine, DCM | N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide |
Construction of Fused Heterocyclic Architectures Involving the Benzo[d]isoxazole Moiety
The benzo[d]isoxazole core can be used as a building block for the construction of more complex, fused heterocyclic systems. nih.gov One approach involves intramolecular cyclization reactions. For example, a substituent introduced at the 3-position of the isoxazole ring could be designed to react with the methoxy group at the 4-position or a group at the 5-position to form a new ring.
Another strategy involves the use of the benzo[d]isoxazole as a dienophile or dipolarophile in cycloaddition reactions. The specific reactivity would depend on the substituents present on the benzo[d]isoxazole ring. The synthesis of fused systems like pyrano[3,2-d]isoxazoles and pyrazolo[4,3-d]isoxazoles from isoxazole precursors highlights the versatility of this approach. nih.gov
Reactivity Profiles and Mechanistic Investigations of 6 Bromo 4 Methoxybenzo D Isoxazole
Electrophilic Aromatic Substitution Reactions of the Benzo Ring
The benzene (B151609) ring of 6-Bromo-4-methoxybenzo[d]isoxazole possesses two substituents: a bromine atom and a methoxy (B1213986) group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy group is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. This is due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom is a deactivating group, decreasing the reaction rate relative to benzene due to its inductive electron-withdrawing effect.
In cases of multiple substituents on a benzene ring, the directing effects of each group must be considered. The methoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. In this compound, the positions ortho and para to the methoxy group are C5 and C3/C7 (relative to the benzo[d]isoxazole core), respectively. The positions ortho and para to the bromine are C5 and C7. The directing effects of both substituents reinforce substitution at the C5 and C7 positions.
Nucleophilic Substitution Reactions and Transformations at the Bromine Center
The bromine atom at the C6 position of this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, significantly expanding the synthetic utility of the molecule.
One common transformation is the replacement of the bromine atom with other nucleophiles. For example, nucleophilic aromatic substitution of bromine in analogous compounds like 4-bromo-5-nitrophthalodinitrile with morpholine (B109124) has been demonstrated. This suggests that similar reactions could be applied to this compound, allowing for the introduction of nitrogen-based nucleophiles.
Furthermore, the bromine atom can be involved in metal-catalyzed cross-coupling reactions, which are discussed in more detail in the following section. These reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the bromine atom in this compound serves as an excellent handle for such reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example.
In a typical Suzuki-Miyaura reaction, this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. For instance, the coupling of N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide with (2-methoxyphenyl)boronic acid has been reported to proceed in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield the corresponding biaryl product. The use of bulky phosphine (B1218219) ligands is often crucial for achieving high yields and suppressing side reactions.
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C6 position of the benzo[d]isoxazole core. This has been extensively utilized in the synthesis of complex molecules and in lead optimization for drug discovery.
Below is an interactive data table summarizing representative conditions for Suzuki-Miyaura couplings involving bromo-isoxazole derivatives.
| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide | (2-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/Water | 100 | 31 | |
| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/MeOH | 80 | 82 | |
| 3,4-disubstituted 5-bromoisoxazole | Various boronic acids | Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | - | - | - | Good to High |
Ring-Opening and Rearrangement Processes of the Isoxazole (B147169) Ring
The isoxazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful, providing access to different heterocyclic systems or functionalized open-chain compounds.
Base-promoted ring-opening of benzo[d]isoxazoles is a known process. For instance, treatment of certain benzo[d]isoxazoles with a base can lead to the formation of cyanophenol products through a process related to the Kemp elimination. This reactivity highlights the lability of the N-O bond in the isoxazole ring.
Rearrangement reactions of isoxazole derivatives have also been reported. The Boulton-Katritzky rearrangement, for example, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, which are analogous to benzo[d]isoxazoles. This type of rearrangement typically involves the reaction of an isoxazole derivative with a nucleophile, leading to a new heterocyclic system.
Reductive ring-opening of isoxazoles can be achieved using reagents like molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, leading to the formation of β-aminoenones. This reaction proceeds via the reductive cleavage of the N-O bond.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.
Computational analyses can be used to understand the regioselectivity of electrophilic aromatic substitution reactions by calculating properties like Fukui functions, which indicate the most reactive sites for electrophilic attack. For example, in related systems, computational studies have been used to predict the preferred sites of halogenation.
In the context of ring-opening reactions, computational methods can elucidate the reaction pathways and the energies of intermediates and transition states. For instance, studies on the Kemp elimination have utilized computational models to understand the mechanism of proton abstraction and subsequent ring cleavage.
Molecular docking studies, a form of computational analysis, are frequently used in medicinal chemistry to predict the binding modes of molecules with biological targets. Such studies on derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been conducted to understand their antimicrobial activity. Although not directly focused on reactivity, these studies provide information on the molecule's conformation and potential interaction sites, which can be relevant to its chemical behavior.
Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 Methoxybenzo D Isoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the context of 6-bromo-4-methoxybenzo[d]isoxazole derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons and the methoxy (B1213986) group. For instance, in a related derivative, N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide, the protons on the benzisoxazole ring would exhibit specific chemical shifts and coupling patterns influenced by the bromine and methoxy substituents. The methoxy protons typically appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectrum would show distinct signals for each unique carbon atom, with the chemical shifts being indicative of their hybridization and electronic environment. The carbon atom attached to the bromine would be influenced by the heavy atom effect, while the carbon of the methoxy group would resonate at a characteristic upfield position.
A study on isoxazole (B147169) derivatives provides representative data for the isoxazole ring system. For example, the isoxazole proton in some derivatives resonates as a singlet around 6.50-6.60 ppm in the ¹H NMR spectrum. The aromatic protons of the benzo moiety would appear in the range of 6.80-8.00 ppm, with their multiplicity depending on the substitution pattern. rsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for Isoxazole Derivatives
| Compound Type | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Isoxazole Derivative rsc.org | 6.60 (s, 1H, Isoxazol-H), 3.98 (s, 3H, -OCH₃), 6.93-7.94 (m, Ar-H) | 56.3, 101.5, 104.4, 107.2, 107.6, 109.5, 114.3, 115.0, 118.8, 120.2, 121.7, 127.7, 129.7, 131.0, 133.1, 136.4, 144.0, 146.0, 156.7, 158.9, 160.3, 161.5, 167.9 |
| (3-para-tolyl-isoxazol-5-yl)-Methanol researchgate.net | 2.33 (s, 3H), 4.72 (s, 2H), 6.47 (s, 1H), 7.13 - 7.59 (m, 4H) | Not explicitly provided. |
Note: The data presented is for related isoxazole structures and serves to illustrate the expected spectral regions for the title compound and its derivatives.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), can determine the elemental composition with high accuracy.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units, which is a definitive indicator of a monobrominated compound.
Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. ESI-MS is particularly useful for softer ionization, often yielding the protonated molecule [M+H]⁺. Fragmentation analysis can provide further structural information. For instance, the loss of a methyl group from the methoxy moiety or the cleavage of the isoxazole ring are plausible fragmentation pathways that would be observed in the MS/MS spectrum.
In studies of related isoxazole derivatives, ESI-MS has been effectively used to confirm the molecular weights of the synthesized compounds, with the observed m/z values for the [M+1]⁺ ions corresponding to the calculated values. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Key Features |
| Molecular Ion [M]⁺ | 227/229 | Isotopic pattern for one bromine atom |
| Protonated Molecule [M+H]⁺ | 228/230 | Isotopic pattern for one bromine atom |
| Fragment [M-CH₃]⁺ | 212/214 | Loss of a methyl group |
Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would display several key absorption bands. The C-O-C stretching vibrations of the methoxy group would be observed in the fingerprint region, typically around 1250-1000 cm⁻¹. The C=N stretching of the isoxazole ring would appear in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency region, typically below 700 cm⁻¹.
Published data for various isoxazole derivatives show characteristic peaks for the isoxazole and other functional groups. For example, IR spectra of some isoxazole derivatives show absorption bands in the ranges of 1605-1608 cm⁻¹ (C=N), and 1263-1264 cm⁻¹ (asymmetric C-O-C stretch). rsc.org
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| C=N (isoxazole ring) | 1650-1550 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-O (methoxy) | 1250-1000 | Asymmetric & Symmetric Stretch |
| C-Br | Below 700 | Stretch |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical and chemical industries to assess the purity of synthesized compounds.
For this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.
Table 4: Typical HPLC Parameters for Analysis of Aromatic Heterocycles
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Computational and Theoretical Investigations of 6 Bromo 4 Methoxybenzo D Isoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a compound like 6-Bromo-4-methoxybenzo[d]isoxazole, DFT studies would be employed to determine its most stable three-dimensional structure (optimized geometry) and to calculate a variety of electronic descriptors.
These calculations can predict parameters such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In studies of related heterocyclic compounds, DFT has been used to optimize molecular geometries and correlate theoretical findings with experimental data from spectroscopic analyses. nih.govresearchgate.net For instance, research on other isoxazole (B147169) derivatives has utilized DFT to investigate electronic properties and global reactivity indexes to explain reaction regioselectivity. nih.gov
Table 1: Representative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -2850 Hartrees | Indicates the thermodynamic stability of the molecule. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.8 Debye | Influences solubility and intermolecular interactions. |
Note: The data in this table is illustrative and not based on actual experimental or published results for this specific compound.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is critical in drug discovery for identifying potential biological targets and understanding binding mechanisms.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the protein's active site in various conformations. A scoring function is used to estimate the binding affinity, usually expressed in kcal/mol, with more negative values indicating a stronger predicted interaction. Studies on related benzisoxazole-triazole hybrids have used molecular docking to predict binding energies and identify key interactions, such as hydrogen bonds and van der Waals forces, with the active site residues of target enzymes like α-glucosidase. researchgate.net
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | MET793, LEU718, VAL726, ALA743 |
| Types of Interactions | Hydrogen bond with MET793 (backbone), hydrophobic interactions with LEU718, VAL726. |
Note: This data is for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time. An MD simulation models the movements and interactions of atoms and molecules for a fixed period, providing a view of the dynamic behavior of the system in a simulated physiological environment.
Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average change in atomic positions from a reference structure, indicating the stability of the complex. The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of specific parts of the protein. frontiersin.org For new isoxazole-based Hsp90 inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex, supporting the docking results. d-nb.info
Table 3: Representative Metrics from a Hypothetical MD Simulation
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 Å | Indicates the protein backbone is stable throughout the simulation. |
| Ligand RMSD | 0.8 Å | Shows the ligand remains stably bound in the active site. |
| Protein RMSF (Active Site) | < 1.0 Å | Reveals low fluctuation for key residues, indicating a stable binding pocket. |
Note: This data is for illustrative purposes only.
Structure-Based Drug Design Principles Applied to this compound Analogues
Structure-Based Drug Design (SBDD) uses the 3D structural information of a biological target to guide the design of new, more potent, or selective inhibitors. If initial screening or docking identified this compound as a hit, its structure would serve as a scaffold for creating analogues.
Based on the docking pose, medicinal chemists could propose modifications to improve interactions with the target protein. For example, if a region of the binding pocket has an unfulfilled hydrogen bond donor, an analogue might be designed to include a hydrogen bond acceptor at the corresponding position. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net This approach has been applied to isoxazole derivatives targeting various enzymes and receptors.
In Silico Predictions of Pharmacological Profiles
Before undertaking costly synthesis and biological testing, the pharmacological profile of a compound can be estimated using in silico methods. These predictions cover Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various software and web servers, such as SwissADME and pkCSM, can calculate physicochemical properties and predict drug-likeness based on established models and rules, like Lipinski's Rule of Five.
These tools predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks. For many novel heterocyclic compounds, including isoxazole and thiazole (B1198619) derivatives, in silico ADMET prediction is a standard step to filter out candidates with unfavorable properties early in the discovery process. researchgate.netnih.govmdpi.com
Table 4: Representative In Silico ADMET Profile for this compound
| Property | Predicted Value | Compliance |
|---|---|---|
| Molecular Weight | 242.07 g/mol | Yes (Lipinski: <500) |
| LogP (Lipophilicity) | 2.65 | Yes (Lipinski: <5) |
| Hydrogen Bond Donors | 0 | Yes (Lipinski: <5) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski: <10) |
| GI Absorption | High | Favorable |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
Note: This data is illustrative and not from a published, validated study on this specific compound.
Biological Activities and Structure Activity Relationship Sar Studies of 6 Bromo 4 Methoxybenzo D Isoxazole Analogues
Exploration of Antimicrobial Potential
Benzo[d]isoxazole derivatives have demonstrated considerable promise as agents against bacterial and fungal pathogens. The structural versatility of this scaffold allows for modifications that can enhance potency and selectivity, making it a focal point for the development of new antimicrobial drugs.
Antibacterial Activities and Underlying Molecular Mechanisms
Analogues of the benzo[d]isoxazole class have shown significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies reveal that the nature and position of substituents on the benzisoxazole ring are crucial for their antibacterial efficacy. For instance, the presence of electron-withdrawing groups, such as bromo and chloro functionalities, has been found to enhance antimicrobial activity compared to electron-donating groups. encyclopedia.pub
One area of investigation has focused on the naturally occurring antibiotic 3,6-dihydroxy-1,2-benzisoxazole, which shows potent activity against multidrug-resistant Acinetobacter baumannii. acs.orgbibbase.org Research into its mechanism of action suggests that it may target enzymes involved in the 4-hydroxybenzoate (B8730719) (4-HB) metabolic pathway, specifically chorismate pyruvate-lyase and 4-HB octaprenyltransferase. acs.org The antibacterial effects of this compound could be reversed by the addition of 4-HB, providing strong evidence for its molecular targets. acs.org
Further mechanistic studies have shown that certain benzisoxazole derivatives function by inhibiting essential bacterial enzymes. A series of benzisoxazoles with N-linked oxazolidinone substituents have demonstrated inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. encyclopedia.pub This dual-targeting mechanism contributes to their broad-spectrum activity against both Gram-positive and Gram-negative organisms. encyclopedia.pub Other studies have synthesized novel benzisoxazole derivatives that exhibit moderate to good activity against strains like Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus. encyclopedia.pubresearchgate.netresearchgate.net
Table 1: Antibacterial Activity of Selected Benzisoxazole Analogues
| Compound/Class | Target Organism(s) | Molecular Mechanism/Target | Reference(s) |
|---|---|---|---|
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | Chorismate pyruvate-lyase, 4-HB octaprenyltransferase | acs.orgbibbase.org |
| Benzisoxazoles with N-linked oxazolidinones | Gram-positive & Gram-negative bacteria | DNA gyrase, Topoisomerase IV | encyclopedia.pub |
| Benzisoxazole with unsubstituted phenyl ring | E. coli, K. pneumoniae, S. typhi, B. subtilis | Not specified | encyclopedia.pub |
| Benzisoxazole-1,2,4-triazole hybrids | E. coli, M. smegmatis, S. aureus | Not specified | researchgate.net |
Antifungal Properties and Associated Biochemical Pathways
The antifungal potential of the benzo[d]isoxazole scaffold is an active area of research, with studies identifying compounds effective against various fungal species, including Candida albicans, Geotrichum candidum, and Aspergillus flavus. nih.govumaryland.edu The development of these agents often involves targeting biochemical pathways that are essential for fungal survival but absent in humans, offering a route to selective toxicity.
One such target is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. Although much of the research has focused on benzothiazole (B30560) derivatives as NMT inhibitors, the structural similarities suggest that benzisoxazoles could also be explored for this target. rsc.org The goal of such research is to expand the antifungal spectrum beyond a narrow range of species like Candida albicans. rsc.org
Other critical fungal pathways for potential drug targeting include amino acid biosynthesis. nih.gov Enzymes like homoserine O-acetyltransferase (Met2p) and methionine synthase in the methionine biosynthesis pathway are considered promising targets. nih.gov Depletion of the genes encoding these enzymes has been shown to be detrimental to the growth of pathogenic fungi. nih.gov Similarly, enzymes in the aspartate family amino acid biosynthesis pathway are highly investigated as potential sources of new antifungal targets. nih.gov
Structure-activity relationship studies have provided insights into the features that enhance antifungal activity. For example, in a series of 3-substituted-2,1-benzisoxazoles, a 3-acyl-2,1-benzisoxazole derivative was identified as a hit against Geotrichum candidum. nih.gov Another study on chloro-substituted benzisoxazoles found them to be effective against Aspergillus flavus, Penicillium chrysogenum, and Fusarium oxysporum.
Investigations into Anticancer and Antitumor Activities
Analogues of 6-bromo-4-methoxybenzo[d]isoxazole have emerged as significant candidates in oncology research. Their mechanisms of action are diverse, ranging from the inhibition of key transcriptional factors to the modulation of cell cycle and apoptosis, and the specific targeting of cancer-related proteins.
Inhibition of Hypoxia-Inducible Factor (HIF-1α) Transcription
Hypoxia-inducible factor-1α (HIF-1α) is a crucial transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) environments, promoting tumor growth, angiogenesis, and metastasis. Consequently, inhibiting HIF-1α is a promising strategy for cancer therapy.
Researchers have successfully designed and synthesized benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription. In one study, 26 analogues were evaluated, leading to the discovery of compounds with significant inhibitory activity. The structure-activity relationship (SAR) from this work revealed that small organic groups at the para-position of a phenyl ring attached to the benzisoxazole core were key for high potency. Specifically, compounds bearing dimethylamino and acetyl groups exhibited the best efficacy, with IC₅₀ values as low as 24 nM.
These potent inhibitors were shown to decrease the mRNA expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), in a concentration-dependent manner. The simple structure and low molecular weight of these benzo[d]isoxazole derivatives make them attractive candidates for further development as antitumor agents.
Table 2: HIF-1α Transcriptional Inhibitory Activity of Benzo[d]isoxazole Analogues
| Compound | Substituent Group | IC₅₀ (nM) | Effect on Downstream Genes | Reference(s) |
|---|---|---|---|---|
| 15 | Dimethylamino | 24 | Concentration-dependent decrease in VEGF and PDK1 mRNA | |
| 31 | Acetyl | 24 | Concentration-dependent decrease in VEGF and PDK1 mRNA |
Regulation of Cell Cycle Progression and Apoptosis via p53 Activation
The ability to control the cell cycle and induce programmed cell death (apoptosis) is a hallmark of effective anticancer therapies. Benzisoxazole analogues and related heterocyclic compounds have been shown to exert their anticancer effects through these mechanisms.
For instance, a benzoxazole (B165842) derivative known as K313 was found to reduce the viability of human B-cell leukemia and lymphoma cells by inducing cell cycle arrest at the G0/G1 phase. This was accompanied by the induction of apoptosis, evidenced by the activation of caspases-9 and -3, a decrease in mitochondrial membrane potential, and cleavage of Bid, indicating involvement of the mitochondrial apoptosis pathway.
While direct evidence for p53 activation by this compound itself is still emerging, studies on structurally similar heterocycles provide a strong rationale. For example, isoxazole (B147169) derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been shown to regulate the cell cycle and induce apoptosis through the activation of the p53 tumor suppressor protein via mitochondrial-dependent pathways. Similarly, certain benzimidazole (B57391) derivatives, which share structural similarities with benzisoxazoles, can arrest the cell cycle and trigger apoptosis, suggesting that these scaffolds can be tailored to target these fundamental cancer pathways.
Modulation of Specific Protein Targets (e.g., BRD4, HDAC1, Carbonic Anhydrase)
The anticancer activity of benzo[d]isoxazole analogues is also attributed to their ability to inhibit specific protein targets that are critical for cancer cell survival and proliferation.
BRD4 Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a key role in regulating the transcription of major oncogenes like MYC. Benzo[d]isoxazole-containing compounds have been successfully developed as potent BRD4 inhibitors. Optimization of this scaffold has led to compounds that bind to the BRD4 bromodomain with high affinity (Kd values around 81-82 nM). These inhibitors effectively suppress the growth of prostate cancer and acute leukemia cells by downregulating the expression of BRD4-regulated genes and show excellent selectivity over non-BET proteins. The isoxazole ring is crucial for activity, as it facilitates hydrogen bonding with the target protein.
HDAC1 Inhibition: Histone deacetylases (HDACs) are another class of epigenetic modulators, and their inhibition is a validated anticancer strategy. Novel benzisoxazole derivatives have been synthesized that act as dual inhibitors of both HDAC and the transcription factor NF-κB. In-silico and in-vitro studies confirmed the inhibitory potential of these compounds against HDAC1, contributing to their cytotoxic effects on cancer cells.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing enzymes involved in pH regulation and biosynthetic processes. Certain isoforms, such as CA I, II, IX, and XII, are linked to cancer and other diseases. The benzisoxazole derivative Zonisamide is a known CA inhibitor. Studies on related benzoxazolone scaffolds have identified compounds with inhibitory activity against human CA I and CA II isoforms, with IC₅₀ values in the micromolar range. The development of benzimidazole-sulfonamides, conceived as analogues of other CA inhibitors, has yielded potent and selective inhibitors against the tumor-associated isoforms CA IX and XII, highlighting the potential of this class of heterocycles for targeting specific CAs.
Table 3: Modulation of Specific Protein Targets by Benzisoxazole Analogues
| Target Protein | Compound Class/Derivative | Key Findings | Reference(s) |
|---|---|---|---|
| BRD4 | Benzo[d]isoxazole derivatives | Potent binding (Kd = 81-82 nM); suppresses MYC expression. | |
| HDAC1 | N-Chloro β-lactams and benzisoxazole derivatives | Dual inhibition of HDAC and NF-κB. | |
| Carbonic Anhydrase (CA) | 2(3H)-benzoxazolones | Inhibition of hCA I and hCA II (IC₅₀ = 29.74–69.57 µM for hCA I). |
| Carbonic Anhydrase (CA) | Benzimidazole-sulfonamides | Selective inhibition of tumor-associated CA IX and XII. | |
In Vitro Cytotoxicity Evaluations on Cancer Cell Lines
Derivatives of this compound have been the subject of research for their potential anticancer activities. Studies have shown that the isoxazole scaffold, a key feature of this compound, is present in various molecules exhibiting cytotoxicity against several cancer cell lines. researchgate.netmdpi.com
Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the benzisoxazole ring system for cytotoxic activity. For instance, research on related benzothiazole derivatives, which share structural similarities with benzisoxazoles, has indicated that the presence of a methoxy (B1213986) group (-OCH3) can be crucial for cytotoxicity against colon cancer cell lines. researchgate.net Furthermore, the introduction of a bromo group on the aromatic ring has been shown to significantly boost the activity of some compounds. scispace.com In some series of isoxazole derivatives, the substitution of a chloro moiety with a bromo moiety led to a reduction in anti-tumor efficacy. ijnrd.org
In studies of various isoxazole-containing compounds, researchers have observed potent anticancer activity. For example, certain 4,5-diarylisoxazoles demonstrated significant cytotoxicity against human cancer cell lines, with some compounds showing even greater activity than the natural anticancer agent combretastatin (B1194345) A-4. nih.gov The positioning of substituent groups is also critical, as 4,5-diarylisoxazoles showed greater antimitotic activity than their 3,4-diarylisoxazole counterparts. mdpi.com Additionally, isoxazole chalcone (B49325) derivatives have exhibited potent cytotoxic activity against prostate cancer cell lines, with SAR studies suggesting that electron-donating groups like methoxy substituents enhance anticancer activity. mdpi.com
While direct in vitro cytotoxicity data for this compound on a wide range of cancer cell lines is not extensively detailed in the provided context, the broader family of benzisoxazole and isoxazole derivatives shows significant promise as a source of new anticancer agents. google.com The general findings for related compounds suggest that the specific combination of a bromo group and a methoxy group on the benzo[d]isoxazole core could be a key determinant of its cytotoxic profile.
Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives Against Cancer Cell Lines
| Compound Series | Cancer Cell Line(s) | Key Findings |
| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205, U937, MCF7, A549 | More effective against Colo205 cell line with IC50 values from 5.04–13 mM. researchgate.net |
| 4,5-Diarylisoxazoles | HeLa, HepG2 | Compound 6e showed better cytotoxicity than combretastatin A-4 with IC50 values of 0.022 and 0.065 nM, respectively. nih.gov |
| Isoxazole chalcone derivatives | DU145 (prostate) | Compounds 10a and 10b exhibited potent activity with IC50 values of 0.96 µM and 1.06 µM. mdpi.com |
| 3,5-Disubstituted isoxazole derivatives | U87 (glioblastoma) | Compounds 4a, 4b, and 4c showed antiproliferative properties with IC50 values of 61.4 µM, 42.8 µM, and 67.6 µM, respectively. mdpi.com |
Neuropharmacological and Anti-inflammatory Research
Neuroprotective Effects
Research into the neuropharmacological activities of benzo[d]isoxazole derivatives has revealed their potential for neuroprotection. While direct studies on this compound are not specified, related compounds have shown promise. For instance, certain pyrazole (B372694) derivatives, which are also five-membered heterocyclic compounds, have demonstrated neuroprotective activity in in vitro assays. nih.gov Specifically, these compounds were evaluated in an N-methyl-D-aspartate (NMDA) toxicity paradigm, a common model for studying neurotoxic and neurodegenerative processes. nih.gov
Furthermore, some benzo[d]isoxazole derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the regulation of D-serine levels in the brain. google.com By inhibiting DAAO, these compounds can modulate D-serine concentrations, which is relevant for the treatment of various neurological and psychiatric disorders where NMDA receptor function is compromised. google.com This line of research suggests that the benzo[d]isoxazole scaffold is a viable starting point for the development of agents targeting central nervous system disorders. google.com
Anti-inflammatory Response Modulation
The benzo[d]isoxazole scaffold is present in compounds that have been investigated for their anti-inflammatory properties. The histamine (B1213489) H4 receptor, a novel modulator of inflammatory and immune disorders, has been a target for compounds with this core structure. nih.gov Additionally, related benzothiazole derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. sci-hub.se
Structure-activity relationship studies on these related compounds have provided insights into the features that contribute to anti-inflammatory effects. For example, the presence of electron-releasing groups, such as a methoxy group (-OCH3), on the benzothiazole ring has been associated with good anti-inflammatory and analgesic activities. sci-hub.se Conversely, other studies on different series of benzothiazole derivatives have indicated that electron-withdrawing groups can increase anti-inflammatory activity. sci-hub.se This highlights the complex interplay of substituents and their positions on the heterocyclic ring system in determining biological activity. While specific data on the anti-inflammatory response modulation of this compound is limited, the known activities of structurally similar compounds suggest its potential in this area.
Selective Voltage-Gated Sodium Channel Modulation (e.g., NaV1.1)
Recent research has identified benzo[d]isoxazole derivatives as promising candidates for the selective modulation of voltage-gated sodium channels (NaV). nih.gov These channels are crucial for the generation of action potentials in excitable cells, and their modulation can have significant therapeutic effects, particularly in the context of neurological disorders like epilepsy. nih.govfrontiersin.org
A study focused on the design and synthesis of novel benzo[d]isoxazole derivatives as anticonvulsants found that certain compounds in this class act as selective blockers of the NaV1.1 channel. nih.gov One of the most potent compounds from this series, Z-6b, demonstrated significant protection against seizures in preclinical models. nih.gov Importantly, patch-clamp experiments revealed that Z-6b significantly inhibited NaV1.1 channels while showing minimal to no inhibition of other sodium channel subtypes such as NaV1.2, NaV1.3, and NaV1.6. nih.gov This selectivity is a highly desirable feature for anticonvulsant drugs, as it may lead to a better side-effect profile.
These findings strongly support the hypothesis that new benzo[d]isoxazole derivatives can exhibit their anticonvulsant activity through the selective blockade of the NaV1.1 voltage-gated sodium channel. nih.gov This makes the benzo[d]isoxazole scaffold a valuable template for the development of novel and selective NaV1.1 channel blockers for the treatment of epilepsy and potentially other neurological conditions. nih.gov
Other Significant Biological Activities
Antioxidant Activity
The isoxazole moiety, a core component of this compound, is found in numerous derivatives that possess antioxidant properties. nih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. nih.gov
Studies on various isoxazole derivatives have demonstrated their capacity as antioxidants. For instance, 4-arylhydrazinylidene-isoxazoles containing polyfluoroalkyl groups have been identified as potent antioxidants in assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and ferric reducing antioxidant power (FRAP) free radical scavenging assays. nih.gov
Furthermore, research on related heterocyclic compounds, such as piperidine-containing derivatives, has provided insights into the structural features that contribute to antioxidant activity. In some series of compounds, the presence of electron-withdrawing groups like fluoro (F) and chloro (Cl) has been shown to result in good antioxidant activity. scispace.com In other cases, a methoxy group has been associated with good antioxidant potential in certain assays, while a bromo group has been linked to the highest antioxidant activity in others. scispace.com This suggests that the specific electronic properties of the substituents on the aromatic ring play a crucial role in the antioxidant capacity of these molecules. The presence of both a bromo and a methoxy group in this compound suggests it may possess interesting antioxidant properties.
Enzyme Inhibition Profiles (e.g., Tyrosinase)
Analogues of the benzo[d]isoxazole scaffold have demonstrated inhibitory activity against several key enzymes. For instance, certain derivatives show potent inhibition of enzymes like cholinesterase, which is significant in the study of neurodegenerative diseases. researchgate.net Research has also identified benzo[d]isoxazole derivatives as powerful inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a critical target in cancer therapy. nih.gov
A notable area of investigation is the inhibition of tyrosinase, a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the browning of fruits. nih.govmdpi.com Inhibitors of this enzyme are highly sought after in the cosmetics and food industries. nih.gov While studies specifically on this compound are limited, research on related isoxazole-containing structures provides significant insight. A chemically modified isoxazole analogue of curcumin, for example, has been identified as a potent tyrosinase inhibitor. mdpi.com This analogue demonstrated significantly greater activity than the reference compound, kojic acid, and its mechanism was determined to be noncompetitive, meaning it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
Table 1: Tyrosinase Inhibitory Activity of an Isoxazole Analogue
| Compound | Target Substrate | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Isoxazole Analogue of Curcumin (Analogue 12) | L-Tyrosine | 8.3 | Noncompetitive | mdpi.com |
| Kojic Acid (Reference) | L-Tyrosine | 173.2 | N/A | mdpi.com |
Elucidation of Structure-Activity Relationships (SAR)
The biological efficacy of benzo[d]isoxazole analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features, such as the type and position of substituents, affect the molecule's interaction with biological targets. unife.itmdpi.com
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The position and electronic nature of substituent groups on the benzo[d]isoxazole ring system are critical determinants of biological activity. nih.govrsc.org
Substitution at Position 3: The group attached to the C-3 position of the benzo[d]isoxazole ring is often crucial for activity. SAR studies on HIF-1α inhibitors revealed that a benzo[d]isoxazole-3-carboxamide structure was essential for inhibitory function. nih.gov
Substitution at Position 6: The nature of the substituent at the C-6 position can significantly modulate potency. For example, a 6-fluoro substituent was found to maximize cholinesterase enzyme inhibition in one series of compounds. researchgate.net This highlights the importance of electronegative groups at this position for specific targets.
Influence of Attached Moieties: For derivatives with an acylamino benzene (B151609) group, substitution at the para-position of this ring was found to strongly enhance anti-HIF-1α activity, irrespective of the electronic properties (whether electron-donating or electron-withdrawing) of the substituent. nih.gov This suggests that steric factors or a specific binding pocket interaction at this position may be more important than electronics for this particular target. The introduction of trifluoromethyl groups is a common strategy in drug design to alter physicochemical properties, which can enhance efficacy. rsc.org
Table 2: SAR of Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors
| Compound | Substituent on Acylamino Benzene Ring | Position | IC₅₀ (nM) for HIF-1α Inhibition | Reference |
|---|---|---|---|---|
| Analogue 15 | -N(CH₃)₂ | para | 24 | nih.gov |
| Analogue 31 | -COCH₃ | para | 24 | nih.gov |
| Analogue 18 | -F | para | 40 | nih.gov |
| Analogue 21 | -Cl | para | 58 | nih.gov |
| Lead Compound 1 | -H (unsubstituted) | N/A | 310 | nih.gov |
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is fundamental to how a ligand binds to its receptor. nih.gov The specific geometry of a molecule dictates its fit within the binding site of a protein, influencing both binding affinity and the resulting biological response. nih.gov
A general model for ligand-receptor interactions suggests that binding often occurs at a relatively planar recognition site. nih.gov Key interactions, such as hydrogen bonds, are mediated by specific functional groups on the ligand, like carbonyl or iminic groups. nih.gov The precise positioning of these groups is critical.
For trisubstituted isoxazoles, it has been demonstrated that the presence of a hydrogen bond-donating group (specifically, an N-heterocycle) at the C-5 position of the isoxazole ring can dramatically increase potency. dundee.ac.uk Co-crystal structures revealed that this group forms a crucial polar interaction with the backbone carbonyls of specific amino acid residues (Leu353 and Lys354) in the target protein's allosteric site. dundee.ac.uk This exemplifies how a specific stereochemical feature enables a direct and potent interaction with the receptor, underscoring the importance of 3D structure in drug design.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their structural properties. acs.orgresearchgate.net QSAR models establish a mathematical correlation between the chemical structure and the biological efficacy, allowing for the virtual screening of novel compounds and the optimization of lead candidates. acs.orgresearchgate.net
The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. Statistical methods, like Partial Least Squares (PLS) regression, are then used to build a model that links these descriptors to the observed biological activity. researchgate.net
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), analyze the 3D properties of molecules. For instance, Topomer CoMFA has been used to create predictive models for VEGFR-2 inhibitors. researchgate.net These models can identify which spatial regions around the molecule are favorable or unfavorable for activity, guiding the design of new analogues with enhanced potency. acs.orgresearchgate.net By validating these models with internal and external test sets of compounds, researchers can create robust predictive tools to accelerate the discovery of new, more effective drugs. acs.orgresearchgate.net
Advanced Applications in Chemical Biology and Materials Science
Role as Molecular Probes and Chemical Tools in Biological Systems
While not typically used as a standalone molecular probe, 6-Bromo-4-methoxybenzo[d]isoxazole is a key precursor for creating sophisticated chemical tools designed to investigate biological pathways. Its primary role is in the synthesis of complex derivatives that can selectively interact with specific biological targets.
A notable application is its use as a starting material in the development of novel benzisoxazole sulfonamide derivatives. google.comgoogle.com These derivatives have been designed and synthesized to function as inhibitors of Lysine Acetyltransferases (KATs), a family of enzymes crucial for regulating gene expression through chromatin modification. google.com By serving as a foundational scaffold, this compound enables the construction of potent and selective inhibitors that can be used as chemical probes to study the roles of specific KATs in cellular processes and disease states, such as cancer. google.com
The synthesis involves utilizing the bromo- and methoxy-substituted benzisoxazole core to build more elaborate molecules. For instance, N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide, a direct derivative, is further reacted to create even more complex inhibitors. google.com These final compounds act as tools to explore the therapeutic potential of KAT inhibition.
| Starting Intermediate | Derivative | Final Product Class | Biological Target/Application |
| This compound | N-(6-bromo-4-methoxybenzo[d]isoxazol-3-yl)-2,6-dimethoxybenzenesulfonamide google.com | Benzisoxazole sulfonamides google.com | Chemical probes for Lysine Acetyl Transferase (KAT) inhibition google.com |
Integration into Novel Functional Materials and Polymers
The integration of isoxazole (B147169) and benzisoxazole derivatives into functional materials and polymers is an area of active research, leveraging their electronic and structural properties. While the broader class of benzisoxazoles is explored for applications in materials science, including polymer science building blocks, specific, detailed research on the direct incorporation of this compound into novel functional materials or polymers is not extensively documented in publicly available literature. bldpharm.com Its potential lies in its identity as a bifunctional monomer; the bromo group offers a site for cross-coupling reactions, while the isoxazole ring itself can impart specific thermal and electronic properties to a polymer backbone. However, concrete examples and detailed findings of polymers synthesized directly from this specific compound are sparse.
Development of Diagnostic Reagents and Biosensors
The development of diagnostic reagents and biosensors often relies on molecules that can produce a detectable signal upon interaction with a specific analyte. Heterocyclic compounds, including isoxazole derivatives, are foundational in creating such tools due to their wide range of biological activities and potential for chemical modification. ijbpas.com
Despite this, there is limited specific information in the scientific literature detailing the use of this compound as a key component in the development of diagnostic reagents or biosensors. Its structural motifs could theoretically be adapted for such purposes—for example, by attaching fluorescent moieties or linking it to biomolecules for targeted detection. However, published research has not yet focused on harnessing this particular compound for these applications. Its utility in this domain remains largely theoretical and dependent on its role as a precursor for more complex, functionalized molecules.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on 6-Bromo-4-methoxybenzo[d]isoxazole
Currently, the primary documented role of this compound is as a crucial building block in the synthesis of more complex pharmaceutical agents. nih.gov Its structure is particularly noted in patent literature as a key intermediate for creating N-(benzo[d]isoxazol-3-yl) benzenesulfonamide (B165840) derivatives. These derivatives have been investigated as potent and selective inhibitors of Lysine Acetyltransferases (KATs), a family of enzymes implicated in cancer, indicating a clear application in oncology drug discovery. The presence of the bromo- and methoxy- functional groups on the benzisoxazole core provides strategic points for chemical modification, making it a versatile scaffold for constructing libraries of new compounds.
Identification of Gaps and Unexplored Avenues in Current Knowledge
Despite its utility as a synthetic intermediate, there is a notable gap in the scientific literature regarding the intrinsic biological properties of this compound itself. Research has predominantly focused on its derivatives, leaving the specific pharmacological profile of the parent compound largely unexplored. The full potential of this molecule as a standalone pharmacophore has not been systematically investigated. Furthermore, while the benzisoxazole scaffold is well-established in medicinal chemistry, with several approved drugs, specific substitution patterns like the 4-methoxy and 6-bromo combination remain under-investigated. nih.govnih.gov This represents a significant opportunity to explore a potentially rich, yet untapped, area of chemical and biological space.
Future Prospects for Innovative Synthetic Methodologies and Derivatization
Future research should focus on developing novel and efficient synthetic routes to this compound and its analogues. Modern synthetic methods, such as electrochemical synthesis or transition-metal-catalyzed reactions like gold-catalyzed cycloisomerization, could offer more sustainable and high-yield alternatives to classical methods. rsc.orgmdpi.com
The true potential of this compound lies in its derivatization capabilities. Key future prospects include:
Cross-Coupling Reactions: The bromine atom at the 6-position is an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies. nih.gov
Modification of the Methoxy (B1213986) Group: Demethylation of the methoxy group can yield a phenolic hydroxyl group. This phenol (B47542) is a versatile functional group that can be converted into ethers, esters, or used in other coupling reactions to further diversify the compound library.
Isoxazole (B147169) Ring Transformations: The isoxazole ring itself can serve as a latent functional group. Base-promoted ring-opening reactions or metal-mediated ring expansions could transform the benzisoxazole core into other valuable heterocyclic systems, such as 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org
Emerging Trends in Biological Activity Profiling and Mechanistic Studies
Beyond its role in developing KAT inhibitors, the this compound scaffold should be profiled against a wider range of biological targets. The broad bioactivity of the isoxazole family suggests potential applications as antibacterial, anti-inflammatory, antiviral, and antidiabetic agents. mdpi.comsciensage.infosciensage.info
An exciting and emerging trend is the exploration of novel mechanisms of action. For example, related benzo[d]isoxazole-4,7-dione analogues have been identified as modifiers of mycobacterial translational fidelity by targeting the ribosomal small subunit. This presents a novel strategy for combating antibiotic-tolerant bacteria. Future research could investigate whether derivatives of this compound can modulate similar or other unconventional biological pathways. Mechanistic studies employing techniques like chromatography-mass spectrometry and quantum-chemical modeling could elucidate the fragmentation patterns and reactivity of new derivatives. researchgate.net Furthermore, in silico modeling and pharmacological analyses can help identify and confirm binding to specific targets, such as the TLR8 dimerization interface, which has been shown for other isoxazole-based compounds. acs.org
Potential for Translational Research and Interdisciplinary Collaborations
The diverse biological potential of this compound derivatives provides fertile ground for translational research. The development of selective enzyme inhibitors for oncology or novel antibacterial agents that overcome resistance are two clear paths toward clinical application. ontosight.airesearchgate.net
Realizing this potential will require robust interdisciplinary collaborations. nih.gov Success in this area hinges on the synergy between:
Synthetic and Medicinal Chemists: To design and create novel, diverse, and potent analogues. nih.gov
Molecular and Cellular Biologists: To perform high-throughput screening, validate biological targets, and elucidate mechanisms of action.
Pharmacologists and Toxicologists: To evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds.
Computational Chemists: To perform in silico screening, docking studies, and predict ADME/Tox properties to guide rational drug design. acs.org
Such collaborative efforts are essential to accelerate the journey from a promising chemical scaffold to a clinically valuable therapeutic agent, addressing unmet medical needs in areas like cancer, infectious diseases, and metabolic disorders. nih.goviupac.org
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-4-methoxybenzo[d]isoxazole derivatives?
A one-pot synthesis method utilizing o-hydroxy-α-bromoacetophenone as a starting material has been reported, yielding 3-bromomethylbenzo[d]isoxazole derivatives in good yields. This approach involves condensation with hydroxylamine hydrochloride under mild conditions . Alternative routes include cyclization of nitro compounds with aldehydes or ketones, which proceed via intermediates such as N-oxide species .
Q. How can the structure of this compound be confirmed experimentally?
Characterization typically combines elemental analysis, spectral data (e.g., NMR, IR), and mass spectrometry. For example, the structure of 3-bromomethylbenzo[d]isoxazole was confirmed via H and C NMR, with key signals at δ 2.55 (s, 3H, CH) and δ 7.2–8.1 (aromatic protons) . Rotational spectroscopy has also been employed for gas-phase structural analysis of isoxazole derivatives .
Q. What biological activities are associated with this compound-containing compounds?
Isoxazole derivatives exhibit broad biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. For instance, compound 13 in one study showed antioxidant activity, while others demonstrated tyrosinase inhibition or COX-2 selectivity .
Advanced Research Questions
Q. How do substituent variations on the isoxazole ring influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, NO) at the 3- and 5-positions enhance anticancer activity by stabilizing interactions with targets like HDACs or HSP90. Conversely, methoxy groups at the 4-position improve metabolic stability . Computational docking studies on 3-phenyl-5-furan isoxazole derivatives highlight the role of hydrophobic interactions in anti-inflammatory activity .
Q. What factors contribute to the instability of this compound under experimental conditions?
The weak N–O bond in the isoxazole ring makes it susceptible to photolysis and thermolysis. Deprotonation or nucleophilic attack at the 3- or 5-positions can lead to ring-opening, forming reactive intermediates. Stabilization strategies include using electron-donating substituents (e.g., methoxy) or low-temperature storage .
Q. How can computational methods resolve contradictions in reported reaction yields or biological data?
Differential Reaction Fingerprint (DRFP) models enable yield prediction without extensive training data, addressing discrepancies caused by variable reaction conditions (e.g., solvent, temperature). For biological studies, molecular dynamics simulations clarify how assay conditions (e.g., pH, co-solvents) affect activity measurements .
Q. What mechanistic insights explain the anticancer activity of isoxazole derivatives?
Isoxazole-based compounds like NVP-AUY922 inhibit HSP90 by binding to its ATP pocket, destabilizing oncogenic client proteins. Electrophilic substitution at the 4-position enhances target affinity, while bromine atoms at the 6-position improve pharmacokinetic properties .
Q. Are metal-free synthesis strategies viable for producing polysubstituted isoxazole derivatives?
Yes. Recent advances use nitroacetate esters and aldehydes under basic conditions to generate 3,4,5-trisubstituted isoxazoles. This avoids metal contamination, critical for pharmaceutical applications. Microwave-assisted methods further improve selectivity and yield .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for structurally similar isoxazole derivatives?
Variations in assay protocols (e.g., cell line specificity, concentration ranges) and substituent electronic effects can lead to discrepancies. For example, 6-bromo substitution may enhance cytotoxicity in one cancer model but reduce it in another due to differences in target expression .
Q. How can researchers address inconsistencies in synthetic yields across studies?
Systematic optimization of reaction parameters (e.g., solvent polarity, stoichiometry) and characterization of intermediates (e.g., via HPLC or GC-MS) can identify yield-limiting steps. Comparative studies using DRFP models may also reconcile divergent results .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
